molecular formula C17H23N5OS B5622063 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5622063
M. Wt: 345.5 g/mol
InChI Key: UAZYLHNQULCOOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide, often involves multiple steps, starting from simple precursors to more complex structures. These processes may include the cyclization of thioamides and the incorporation of various functional groups to enhance the compound's activity and selectivity. For example, Selvakumar and Elango (2017) described the synthesis of novel quinazoline derivatives that showed antibacterial activity, indicating the potential of such compounds in therapeutic applications (Selvakumar & Elango, 2017).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives plays a crucial role in determining their chemical behavior and biological activity. X-ray crystallography and spectral techniques such as NMR and IR spectroscopy are commonly used to characterize these compounds. For instance, Malinovskii et al. (2000) provided insights into the crystal structure of a related compound, which aids in understanding the spatial arrangement of atoms and the potential for interaction with biological targets (Malinovskii et al., 2000).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-4-6-15-19-14(10-24-15)16(23)20-12-7-5-8-13-11(12)9-18-17(21-13)22(2)3/h9-10,12H,4-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZYLHNQULCOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NC2CCCC3=NC(=NC=C23)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide

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